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Compound of Interest

Compound Name: Recoflavone

Cat. No.: B1679252

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recoflavone, a synthetic flavonoid derivative, has garnered significant attention for its potent
anti-inflammatory properties and therapeutic potential in conditions such as gastritis and dry
eye syndrome. This technical guide provides a comprehensive overview of the structural
analysis of Recoflavone and its derivatives. It includes a summary of their biological activities,
detailed experimental protocols for their synthesis and characterization, and an exploration of
the key signaling pathways they modulate. This document is intended to serve as a valuable
resource for researchers and professionals involved in the discovery and development of novel
flavonoid-based therapeutics.

Structural Elucidation and Physicochemical
Properties of Recoflavone

Recoflavone, also known as DA-6034, is chemically designated as 2-[2-(3,4-
dimethoxyphenyl)-5-methoxy-4-oxochromen-7-ylloxyacetic acid. It belongs to the 5-O-
methylated flavonoid class.[1] Its fundamental structural and physicochemical properties are
summarized in the table below.
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Property Value Reference
Molecular Formula C20H1808 [1]
Molecular Weight 386.356 g/mol [1]

2-[2-(3,4-dimethoxyphenyl)-5-
IUPAC Name methoxy-4-oxochromen-7- [1]

ylJoxyacetic acid

CAS Number 203191-10-0
Appearance Solid powder
Purity >98%

Synthesis of Recoflavone and Its Derivatives

The synthesis of Recoflavone and its derivatives generally involves multi-step chemical
reactions. A general scheme for the synthesis of 7-O-carboxymethylflavones, such as
Recoflavone, is outlined below.

General Synthesis Protocol for Recoflavone (DA-6034)

The synthesis of Recoflavone (7-carboxymethyloxy-3',4',5-trimethoxy flavone monohydrate)
can be achieved through a multi-step process starting from a suitably substituted chalcone.[2]

Step 1: Chalcone Formation

» A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a
base (e.g., NaOH or KOH) via a Claisen-Schmidt condensation to form the corresponding
chalcone.

Step 2: Oxidative Cyclization to Flavone Core

e The synthesized chalcone undergoes oxidative cyclization to form the flavone ring system.
This can be achieved using various reagents, such as iodine in DMSO or selenium dioxide.

Step 3: Functional Group Interconversion and Introduction of the Carboxymethoxy Group
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» Hydroxyl groups on the flavone core are selectively protected and deprotected to allow for
the introduction of the carboxymethoxy group at the 7-position. This is typically achieved by
reacting the 7-hydroxyflavone with an a-haloacetate (e.g., ethyl bromoacetate) in the
presence of a base, followed by hydrolysis of the ester to yield the carboxylic acid.

Step 4: Methylation

e The remaining hydroxyl groups at the 3', 4', and 5-positions are methylated using a suitable
methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.

Step 5: Final Product Formation

» The final product, 7-carboxymethyloxy-3',4',5-trimethoxy flavone, is then purified and can be
crystallized as a monohydrate.[2]

Synthesis of Recoflavone Derivatives

The synthesis of Recoflavone derivatives can be achieved by modifying the general synthetic
scheme. For instance, derivatives with different substituents on the A and B rings can be
prepared by using appropriately substituted acetophenones and benzaldehydes in the initial
chalcone synthesis step. Furthermore, the carboxymethoxy group at the 7-position can be
replaced with other functional groups by employing different alkylating agents in Step 3.

Biological Activity and Quantitative Data

Recoflavone and its derivatives exhibit a range of biological activities, with anti-inflammatory
effects being the most prominent. The primary mechanism of action involves the inhibition of
the NF-kB and mTOR signaling pathways.[3]
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Experimental Protocols for Structural and Biological

Analysis

Structural Characterization

e Purpose: To determine the chemical structure of Recoflavone and its derivatives.

e Protocol:

o Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-

d6, CDCI3).

o Transfer the solution to a 5 mm NMR tube.

o Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher
field NMR spectrometer.
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o

[e]

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Analyze the chemical shifts, coupling constants, and correlation peaks to elucidate the
structure.

e Purpose: To determine the molecular weight and fragmentation pattern of the compounds.

e Protocol:

[¢]

[e]

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol,
acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or coupled with a
liquid chromatography (LC) system.

Acquire mass spectra in both positive and negative ionization modes using electrospray
ionization (ESI) or another suitable ionization technique.

Analyze the molecular ion peak ([M+H]+ or [M-H]-) to confirm the molecular weight.

Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

e Purpose: To determine the three-dimensional atomic and molecular structure of the

compounds in a crystalline state.

e Protocol:

Grow single crystals of the compound suitable for X-ray diffraction. This is often the most
challenging step and may require screening of various solvents and crystallization
conditions.

Mount a suitable crystal on a goniometer head.
Collect X-ray diffraction data using a single-crystal X-ray diffractometer.
Process the diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods.
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o Refine the structural model against the experimental data to obtain the final atomic
coordinates and molecular geometry.

Biological Activity Assays

o Purpose: To quantify the inhibitory effect of Recoflavone and its derivatives on NF-kB
activation.

e Protocol:

[e]

Culture cells (e.g., HEK293T) stably or transiently transfected with an NF-kB luciferase
reporter construct.

o Seed the cells in a 96-well plate and allow them to adhere overnight.
o Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

o Stimulate the cells with an NF-kB activator, such as tumor necrosis factor-alpha (TNF-a) or
lipopolysaccharide (LPS), for 6-8 hours.

o Lyse the cells and measure the luciferase activity using a luminometer.

o Calculate the percentage of NF-kB inhibition relative to the stimulated control and
determine the IC50 value.

o Purpose: To investigate the effect of Recoflavone and its derivatives on the mTOR signaling
pathway.

e Protocol:

[e]

Culture cells (e.g., cancer cell lines) and treat them with the test compounds for a
specified period.

[e]

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

o

Determine the protein concentration of the lysates using a protein assay (e.g., BCA
assay).
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o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

o Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g.,
phospho-mTOR, phospho-p70S6K, phospho-4E-BP1).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

o Quantify the band intensities to determine the changes in protein phosphorylation levels.

Signaling Pathway and Experimental Workflow

Visualizations
Signaling Pathways

The anti-inflammatory effects of Recoflavone are primarily mediated through the modulation of
the NF-kB and mTOR signaling pathways.
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Caption: Recoflavone inhibits the NF-kB signaling pathway.
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Caption: Recoflavone modulates the mTOR signaling pathway.

Experimental Workflows
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Caption: General workflow for the synthesis of Recoflavone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Structural Analysis of
Recoflavone and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679252#structural-analysis-of-recoflavone-and-its-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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